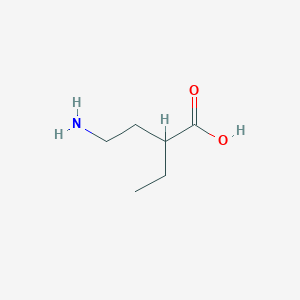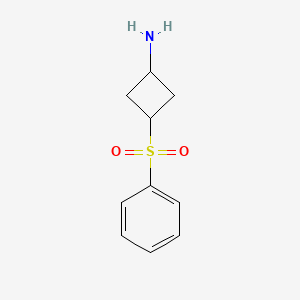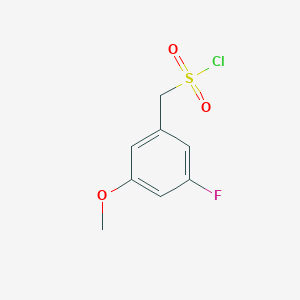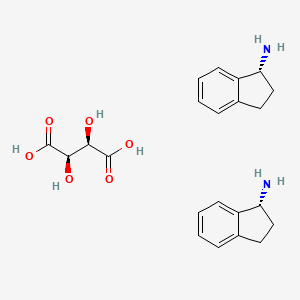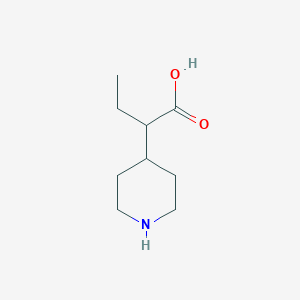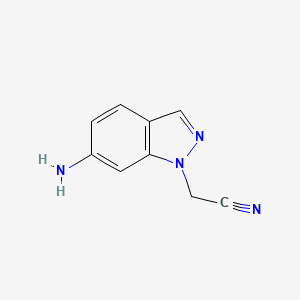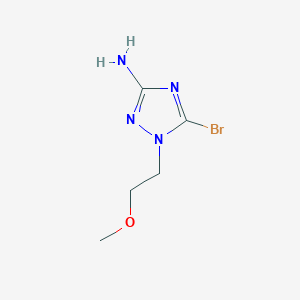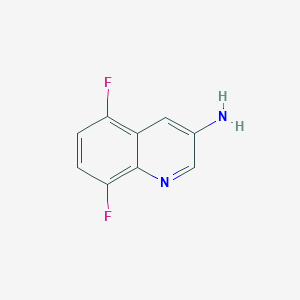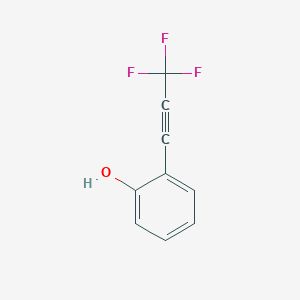
2-(3,3,3-Trifluoro-1-propynyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(TRIFLUOROPROP-1-YN-1-YL)PHENOL is an organic compound with the molecular formula C9H5F3O It is characterized by the presence of a trifluoropropynyl group attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(TRIFLUOROPROP-1-YN-1-YL)PHENOL typically involves the introduction of a trifluoropropynyl group to a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a trifluoropropynyl halide reacts with a phenol under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of 2-(TRIFLUOROPROP-1-YN-1-YL)PHENOL may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(TRIFLUOROPROP-1-YN-1-YL)PHENOL undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The trifluoropropynyl group can be reduced to form trifluoropropyl derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the trifluoropropynyl group can produce trifluoropropyl derivatives.
科学研究应用
2-(TRIFLUOROPROP-1-YN-1-YL)PHENOL has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly those containing fluorine atoms, which are of interest due to their unique chemical properties.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings that require fluorinated components for enhanced properties.
作用机制
The mechanism by which 2-(TRIFLUOROPROP-1-YN-1-YL)PHENOL exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity or function. The trifluoropropynyl group can influence the compound’s lipophilicity, hydrogen bonding ability, and metabolic stability, which in turn affects its biological activity .
相似化合物的比较
Similar Compounds
2-(TRIFLUOROMETHYL)PHENOL: Similar in structure but with a trifluoromethyl group instead of a trifluoropropynyl group.
2-(TRIFLUOROETHYL)PHENOL: Contains a trifluoroethyl group, differing in the length and saturation of the carbon chain.
2-(TRIFLUOROBUT-1-YL)PHENOL: Features a longer trifluorobutyl group, affecting its chemical and physical properties.
Uniqueness
2-(TRIFLUOROPROP-1-YN-1-YL)PHENOL is unique due to the presence of the trifluoropropynyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in applications requiring specific interactions with biological targets or enhanced material properties .
属性
IUPAC Name |
2-(3,3,3-trifluoroprop-1-ynyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O/c10-9(11,12)6-5-7-3-1-2-4-8(7)13/h1-4,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFCXLMTCVMBAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
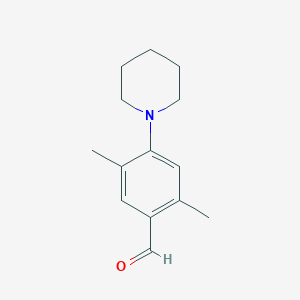
![2-[(4-Chlorobenzyl)amino]-3-methylbutanoic acid](/img/structure/B13182628.png)



